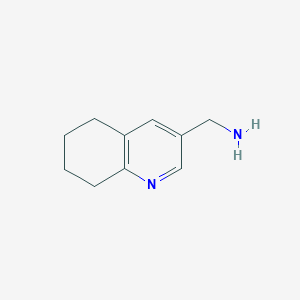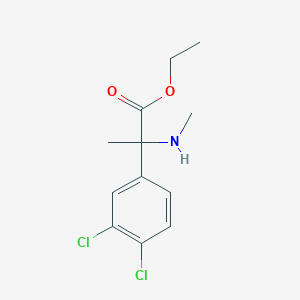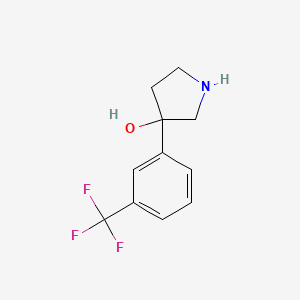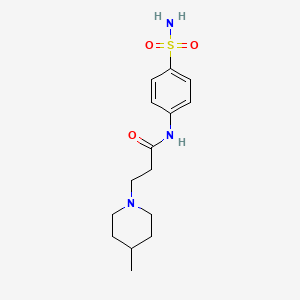![molecular formula C8H7Cl2N3 B13580720 6-chloro-5-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13580720.png)
6-chloro-5-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-5-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of chloro and chloromethyl groups on the pyrazolo[3,4-b]pyridine ring system imparts unique chemical reactivity, making it a valuable intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-5-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine typically involves multi-step procedures starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrazolo[3,4-b]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[3,4-b]pyridine ring system.
Chlorination: Introduction of the chloro group at the 6-position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Chloromethylation: The chloromethyl group at the 5-position can be introduced using formaldehyde and hydrochloric acid or other chloromethylating agents under controlled conditions.
Methylation: The methyl group at the 1-position is typically introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, modifying the oxidation state of the nitrogen atoms or the substituents.
Coupling Reactions: The pyrazolo[3,4-b]pyridine core can engage in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or amines under mild to moderate conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and appropriate bases under inert atmosphere conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido, thiol, or amino derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.
科学研究应用
6-Chloro-5-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including kinase inhibitors and anti-inflammatory drugs.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting materials.
Chemical Biology: It is employed in the design of molecular probes and bioactive molecules for studying biological pathways.
Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 6-chloro-5-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The chloro and chloromethyl groups can interact with molecular targets through covalent or non-covalent interactions, influencing the compound’s bioactivity.
相似化合物的比较
Similar Compounds
6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine: Lacks the chloromethyl group, resulting in different reactivity and applications.
5-(Chloromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine:
6-Bromo-5-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine: The bromo group can alter the compound’s reactivity and biological activity.
Uniqueness
6-Chloro-5-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of both chloro and chloromethyl groups, which provide versatile sites for chemical modification. This dual functionality enhances its utility in synthetic chemistry and broadens its range of applications in various fields.
属性
分子式 |
C8H7Cl2N3 |
|---|---|
分子量 |
216.06 g/mol |
IUPAC 名称 |
6-chloro-5-(chloromethyl)-1-methylpyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C8H7Cl2N3/c1-13-8-6(4-11-13)2-5(3-9)7(10)12-8/h2,4H,3H2,1H3 |
InChI 键 |
DQNYFYLUSNFSPN-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=NC(=C(C=C2C=N1)CCl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![7-amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]heptanamide](/img/structure/B13580660.png)

![N-[2-amino-1-(naphthalen-2-yl)ethyl]-3-(oxan-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide hydrochloride](/img/structure/B13580669.png)
![2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-2-oxoacetic acid](/img/structure/B13580674.png)
![3-{[1-(3-hydroxypropyl)-1H-1,2,3-triazol-4-yl]methoxy}propanoicacid](/img/structure/B13580687.png)
![rac-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]methanolhydrochloride,trans](/img/structure/B13580689.png)
![1,1-Dimethylethyl N-[4-(2-bromo-1-hydroxyethyl)phenyl]carbamate](/img/structure/B13580692.png)



